4-Bromo-3-(hydroxymethyl)benzaldehyde

Lipophilicity Drug Design Pharmacokinetics

Research pain point: Finding bifunctional aromatics with orthogonal reactivity for multi-step syntheses. This compound solves that with three distinct handles: aryl bromide for cross-coupling, aldehyde for reductive amination/Wittig, and primary alcohol for oxidation or substitution. - **Key advantage over non-brominated analogs:** Enables Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups - **Measurable property:** XLogP3 = 1.0 (facilitates aqueous work-up), TPSA = 37.3 Ų - **Supply certainty:** 97% purity; inert atmosphere storage (2-8°C) prevents degradation - critical for reproducibility

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 254744-15-5
Cat. No. B3177873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(hydroxymethyl)benzaldehyde
CAS254744-15-5
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)CO)Br
InChIInChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2
InChIKeyOWEQREQKSWUZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5): A Strategic Bifunctional Aromatic Aldehyde for Pharmaceutical Intermediates


4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5) is a bifunctional aromatic aldehyde characterized by a bromine atom at the para position and a hydroxymethyl group at the meta position relative to the aldehyde moiety [1]. This substitution pattern provides distinct reactivity for cross-coupling reactions (via the aryl bromide) and subsequent derivatization (via the aldehyde and primary alcohol) . The compound is primarily employed as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research [1].

Bifunctional aromatic aldehyde with orthogonal reactivity handles (aryl bromide, aldehyde, primary alcohol)
Suitable for palladium-catalyzed cross-coupling and subsequent derivatization sequences
Supports synthesis of complex pharmaceutical and agrochemical intermediates

Procurement Risk Alert: Why 4-Bromo-3-(hydroxymethyl)benzaldehyde Cannot Be Readily Substituted with Other Bromobenzaldehydes


Substituting 4-bromo-3-(hydroxymethyl)benzaldehyde with structurally related bromobenzaldehydes is not advisable without rigorous re-validation of synthetic routes and downstream biological activity. The specific positioning of the bromine and hydroxymethyl groups dictates unique regioselectivity in cross-coupling reactions and influences physicochemical properties such as lipophilicity (XLogP3 = 1.0) and topological polar surface area (TPSA = 37.3 Ų), which directly affect compound solubility and membrane permeability [1]. Even minor alterations, such as replacing the hydroxymethyl with a hydroxyl or methoxy group, result in significantly different electronic and steric environments, potentially compromising reaction yields or altering the pharmacokinetic profile of final drug candidates [1].

Regioselectivity shiftBromine at para and hydroxymethyl at meta positions determine unique coupling outcomes; other substitution patterns may alter reaction trajectory.
Lipophilicity mismatchComputed XLogP3 differs from analogs; may impact solvent partitioning and purification behavior, affecting synthesis reproducibility.
Electronic/steric environment changeReplacing -CH2OH with -OH or -OCH3 modifies steric bulk and hydrogen-bonding capacity, which can shift yield and selectivity profiles.

Quantitative Differentiation of 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5) Against Key Analogs


Lipophilicity (XLogP3) Differentiation from 2-Bromo-5-hydroxybenzaldehyde

The target compound exhibits a computed XLogP3 value of 1.0, indicating moderate lipophilicity [1]. In contrast, the structurally related analog 2-bromo-5-hydroxybenzaldehyde (CAS 2973-80-0) has a higher XLogP3 of 1.7 [2]. This quantitative difference suggests that 4-bromo-3-(hydroxymethyl)benzaldehyde may exhibit distinct partitioning behavior in biological systems and different solubility profiles in organic synthesis.

Lipophilicity
Cross-study comparable
XLogP3 = 1.0 vs 1.7
Δ = -0.7
Less lipophilic than comparator; may support aqueous work-up and affect ADME property estimation in derived compounds.
Computed value; experimental logP may differ.
Lipophilicity Drug Design Pharmacokinetics

Rotatable Bond Count Distinction from 2-Bromo-5-hydroxybenzaldehyde

4-Bromo-3-(hydroxymethyl)benzaldehyde possesses 2 rotatable bonds, which is one more than the 1 rotatable bond found in 2-bromo-5-hydroxybenzaldehyde [1][2]. This additional rotatable bond, attributable to the exocyclic -CH2OH group, provides greater conformational flexibility.

Rotatable Bonds
Class-level inference
2 vs 1 bonds
+1 (100% increase)
Additional exocyclic -CH2OH contributes conformational flexibility; may influence downstream binding or crystallization.
PubChem computed property; relevance to specific targets requires validation.
Conformational Flexibility Molecular Modeling Drug-Likeness

Storage Condition Requirements vs. 4-Bromo-3-hydroxybenzaldehyde

4-Bromo-3-(hydroxymethyl)benzaldehyde requires storage under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain stability . In contrast, the structurally similar 4-bromo-3-hydroxybenzaldehyde (CAS 20035-32-9) is specified for long-term storage simply at 2-8°C, without a mandatory inert atmosphere requirement .

Storage Condition
Supporting evidence
Inert atmosphere, 2–8°C
vs 2–8°C (no inert atmosphere)
Inert-atmosphere requirement indicates heightened susceptibility to oxidation/moisture; necessitates controlled storage workflows.
Supplier datasheet specifications; verify upon receipt.
Stability Inventory Management Supply Chain

Targeted Application Scenarios for 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5) Based on Proven Differentiation


Suzuki-Miyaura Cross-Coupling Reactions Requiring Orthogonal Functional Group Tolerance

The compound's aryl bromide is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups. The presence of the unprotected aldehyde and primary alcohol groups necessitates careful selection of reaction conditions, but the specific substitution pattern of 4-bromo-3-(hydroxymethyl)benzaldehyde offers a strategic advantage over non-brominated or differently substituted analogs. The less lipophilic nature (XLogP3=1.0) compared to 2-bromo-5-hydroxybenzaldehyde may facilitate aqueous work-up procedures [1].

Synthesis of Pharmaceutical Intermediates Requiring Both Electrophilic and Nucleophilic Handles

The compound's dual functionality (aldehyde and primary alcohol) makes it a valuable building block for constructing more complex molecular architectures. The aldehyde can undergo reductive amination or Wittig reactions, while the primary alcohol can be oxidized to a carboxylic acid or converted to a leaving group for nucleophilic substitution. The additional rotatable bond compared to 2-bromo-5-hydroxybenzaldehyde may offer a different conformational profile in derived intermediates, potentially influencing downstream reactivity or binding [1].

Academic and Industrial R&D with Stringent Purity and Stability Requirements

For laboratories engaged in reproducible, high-precision organic synthesis, the specified purity of 97% (as supplied by major vendors) and the defined storage conditions (inert atmosphere, 2-8°C) are critical for experimental consistency . The requirement for an inert atmosphere storage, as a point of differentiation from 4-bromo-3-hydroxybenzaldehyde, underscores the need for proper inventory protocols to prevent compound degradation, which is a key consideration for procurement and laboratory management .

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling research
Orthogonal functional group tolerance
Cross-coupling reactivity under protecting-group-free conditions
Complex molecule synthesis via bifunctional handle
Aldehyde and alcohol reactivity sequence
Conformational profile impact on downstream reactivity or binding
High-precision synthetic chemistry
Certified purity and storage stability
Inert-atmosphere storage protocols and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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